molecular formula C11H16N2O4S B7636032 N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide

N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide

Cat. No. B7636032
M. Wt: 272.32 g/mol
InChI Key: VJICEDYZHOHGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide, commonly known as DMSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMSA is a white crystalline powder that is soluble in water and has a molecular weight of 255.33 g/mol.

Mechanism of Action

The mechanism of action of DMSA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. DMSA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMSA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, DMSA has been shown to have anti-inflammatory and antioxidant properties. DMSA has also been shown to improve liver function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMSA in lab experiments is its low toxicity. DMSA has been shown to be relatively safe even at high doses, making it an attractive compound for use in animal studies. However, one limitation of using DMSA in lab experiments is its low solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several potential future directions for research on DMSA. One area of research is the development of new formulations of DMSA that are more soluble in water, making it easier to administer to animals. Another area of research is the development of new applications for DMSA, such as its use in the treatment of other diseases besides cancer. Additionally, research could focus on the mechanisms of action of DMSA and how it interacts with other compounds in the body.

Synthesis Methods

The synthesis of DMSA involves the reaction of 5-(dimethylsulfamoyl)-2-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of DMSA as a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for commercial production.

Scientific Research Applications

DMSA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DMSA is in the field of cancer research. DMSA has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, DMSA has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8(14)12-10-7-9(5-6-11(10)17-4)18(15,16)13(2)3/h5-7H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJICEDYZHOHGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide

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